Einecs 282-177-6
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 282-177-6 is a listed chemical compound regulated under the EU’s regulatory framework for commercial substances. Chemicals in EINECS are characterized by well-defined structures and validated physicochemical/toxicological profiles, enabling their use as benchmarks in regulatory and computational toxicology studies .
Structure
3D Structure of Parent
Properties
CAS No. |
84110-42-9 |
|---|---|
Molecular Formula |
C11H23NO5 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-aminoethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |
InChI Key |
GJSOOBSPTVBJGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
Related CAS |
94108-49-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, 2-aminoethanol complex involves the reaction of azelaic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{Azelaic Acid} + \text{2-Aminoethanol} \rightarrow \text{Azelaic Acid, 2-Aminoethanol Complex} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Azelaic acid, 2-aminoethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has potential therapeutic applications, including its use in the treatment of certain skin conditions.
Mechanism of Action
The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Findings and Computational Modeling
Read-Across Predictive Toxicology
Machine learning models, such as Read-Across Structure-Activity Relationships (RASAR), leverage EINECS datasets to predict hazards for uncharacterized compounds. For example:
- A 1,387-chemical labeled set from REACH Annex VI achieved 95% coverage of 33,000 EINECS compounds via similarity networks, demonstrating the efficiency of read-across approaches .
- This compound’s analogs could be linked to endocrine disruption endpoints using such models, reducing reliance on animal testing .
Bioavailability and Environmental Impact
Figure 7 in ERGO studies () highlights that EINECS compounds occupy diverse bioavailability spaces. For instance:
- Hydrophilic analogs of 282-177-6 (logP < 3) show higher aquatic toxicity due to increased water solubility.
- Hydrophobic variants (logP > 5) bioaccumulate in lipid-rich tissues, posing long-term ecological risks .
Q & A
Basic: How can researchers systematically identify gaps in existing literature on the physicochemical properties of Einecs 282-177-6?
Methodological Answer:
Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed studies published in the last decade. Cross-reference findings with chemical databases (e.g., PubChem, Reaxys) to identify inconsistencies or missing data (e.g., solubility under non-standard conditions, stability in acidic/alkaline environments). Use citation-tracking tools to map seminal studies and emerging trends. Prioritize gaps where conflicting results exist, such as discrepancies in thermal stability measurements .
Advanced: What experimental design strategies are recommended to resolve contradictions in reported catalytic activity data for this compound?
Methodological Answer:
Adopt an orthogonal validation approach:
- Replicate key studies under controlled conditions (e.g., inert atmosphere, standardized pH).
- Employ dose-response assays to assess activity across concentrations, minimizing confounding variables like solvent polarity .
- Integrate statistical error analysis (e.g., Monte Carlo simulations) to quantify measurement uncertainties and identify outliers .
- Compare results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .
Basic: What methodologies ensure reproducibility in synthesizing and characterizing this compound for novice researchers?
Methodological Answer:
- Synthesis Protocol: Follow peer-reviewed procedures with explicit stoichiometric ratios, reaction times, and purification steps (e.g., column chromatography for isomers). Document deviations meticulously .
- Characterization: Use triple-validation via NMR (¹H/¹³C), HPLC-MS, and elemental analysis. For novel derivatives, include X-ray crystallography or FT-IR to confirm structural integrity .
- Data Transparency: Publish raw spectra and crystallographic data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced: How can researchers optimize the design of multi-variable experiments to study this compound’s reactivity in complex matrices?
Methodological Answer:
- Apply factorial design of experiments (DoE) to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Use software like Minitab or JMP to model response surfaces and identify optimal conditions .
- Incorporate high-throughput screening for rapid data generation on reaction kinetics .
- Validate findings with cross-validation techniques (e.g., leave-one-out) to ensure robustness against overfitting .
Basic: What statistical techniques are appropriate for analyzing heterogeneous datasets on this compound’s environmental fate?
Methodological Answer:
- For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U test) to compare degradation rates across soil types .
- Apply multivariate analysis (e.g., PCA) to disentangle correlated variables (e.g., pH, organic matter content) .
- Report confidence intervals for half-life estimates to communicate uncertainty .
Advanced: How can computational modeling and experimental data be integrated to predict this compound’s toxicity mechanisms?
Methodological Answer:
- Develop QSAR models using open-source tools like KNIME or MOE, training on existing toxicity data. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
- Perform molecular dynamics simulations to study protein-ligand interactions, focusing on binding affinity and conformational changes .
- Use Bayesian inference to reconcile discrepancies between model predictions and experimental IC₅₀ values .
Basic: What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?
Methodological Answer:
- Prioritize sensitivity : Use LC-MS/MS for sub-ppm detection of organic impurities.
- Ensure specificity : Pair GC-FID with retention index libraries to differentiate structurally similar contaminants .
- Validate methods via spike-recovery experiments (85–115% recovery acceptable per ICH guidelines) .
Advanced: How can researchers address challenges in correlating in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- Implement PBPK modeling (Physiologically Based Pharmacokinetic) to extrapolate in vitro absorption data to preclinical species. Calibrate models using plasma concentration-time profiles .
- Conduct allometric scaling to adjust for interspecies differences in metabolic rates .
- Validate with microsampling techniques in animal studies to minimize ethical concerns and improve data resolution .
Basic: What steps ensure ethical compliance and data integrity in human cell-line studies involving this compound?
Methodological Answer:
- Obtain IRB approval for primary cell lines, documenting donor consent and anonymization protocols .
- Use blinded analysis to reduce bias in cytotoxicity assays.
- Archive raw flow cytometry data in repositories like FlowRepository, ensuring reproducibility .
Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis of this compound for research-grade applications?
Methodological Answer:
- Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (e.g., particle size, crystallinity) .
- Apply statistical process control (SPC) with control charts to detect deviations early .
- Use design space optimization (ICH Q8 guidelines) to define acceptable parameter ranges for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
